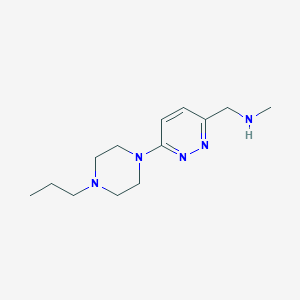
N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine is a synthetic organic compound with a complex structure that includes a pyridazine ring substituted with a propylpiperazine moiety and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with Propylpiperazine: The pyridazine ring is then functionalized with a propylpiperazine group. This step often involves nucleophilic substitution reactions where the pyridazine ring is treated with 1-propylpiperazine in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Methylamine Group: The final step involves the introduction of the methylamine group. This can be achieved through reductive amination, where the intermediate compound is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyridazine ring or the piperazine moiety, potentially leading to the formation of partially or fully saturated derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the pyridazine ring or electrophilic substitution at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce saturated amines. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific biological targets makes it useful in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound in the development of new medications for treating various diseases, particularly those involving the central nervous system due to its piperazine moiety.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-methyl-1-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)methanamine
- N-methyl-1-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)methanamine
- N-methyl-1-(6-(4-isopropylpiperazin-1-yl)pyridazin-3-yl)methanamine
Uniqueness
Compared to these similar compounds, N-methyl-1-(6-(4-propylpiperazin-1-yl)pyridazin-3-yl)methanamine is unique due to the specific propyl substitution on the piperazine ring. This substitution can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it distinct and potentially more suitable for certain applications.
特性
IUPAC Name |
N-methyl-1-[6-(4-propylpiperazin-1-yl)pyridazin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-3-6-17-7-9-18(10-8-17)13-5-4-12(11-14-2)15-16-13/h4-5,14H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRBMQAKHGROAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NN=C(C=C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)
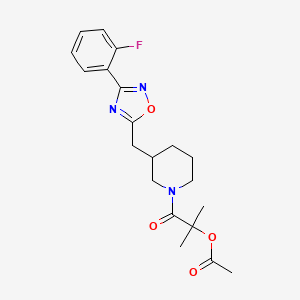
![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2770608.png)
![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)
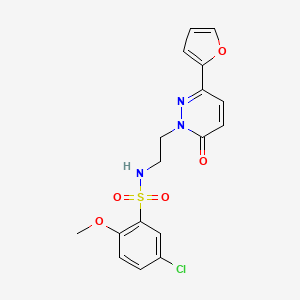
![3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2770615.png)
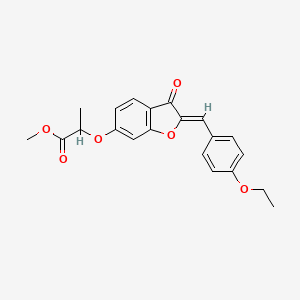
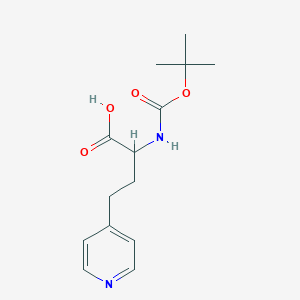
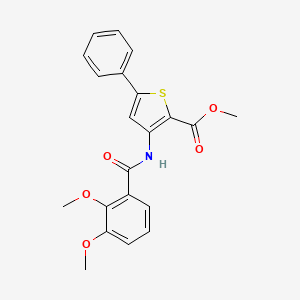
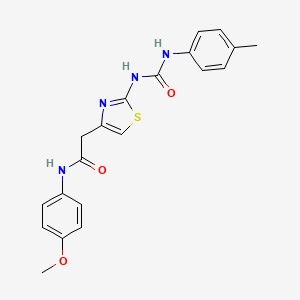

methanamine](/img/structure/B2770626.png)
